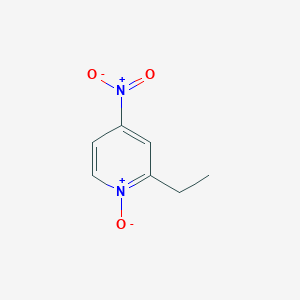

2-Ethyl-4-nitropyridine 1-oxide

描述

2-Ethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H8N2O3. It is characterized by a pyridine ring substituted with an ethyl group at the 2-position and a nitro group at the 4-position, with an additional oxygen atom bonded to the nitrogen atom of the pyridine ring, forming an N-oxide. This compound is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-nitropyridine 1-oxide typically involves the nitration of 2-ethylpyridine N-oxide. The nitration process can be carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid polynitration and the formation of by-products .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow methodologies. This approach minimizes the accumulation of highly energetic and potentially explosive nitration products, enabling safe scale-up. The continuous flow system allows for efficient mixing and heat transfer, resulting in high selectivity and yield .

化学反应分析

Types of Reactions

2-Ethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The ethyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium methoxide in methanol or other nucleophiles.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Ethyl-4-aminopyridine 1-oxide.

Substitution: 2-Ethyl-4-substituted pyridine 1-oxide derivatives.

Oxidation: 2-Carboxy-4-nitropyridine 1-oxide or 2-Formyl-4-nitropyridine 1-oxide.

科学研究应用

2-Ethyl-4-nitropyridine 1-oxide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: The compound’s derivatives are investigated for their potential therapeutic properties.

Industry: It is used in the production of agrochemicals and other industrial chemicals

作用机制

The mechanism of action of 2-Ethyl-4-nitropyridine 1-oxide involves its ability to participate in various chemical reactions due to the presence of the nitro and N-oxide groups. These functional groups can engage in electron-withdrawing interactions, making the compound a good π-hole donor. This property allows it to form stable complexes with other molecules, influencing their reactivity and stability .

相似化合物的比较

Similar Compounds

- 4-Nitropyridine N-oxide

- 2-Methyl-4-nitropyridine 1-oxide

- 2-Ethyl-3-nitropyridine 1-oxide

- 2-Ethyl-5-nitropyridine 1-oxide

Uniqueness

2-Ethyl-4-nitropyridine 1-oxide is unique due to the specific positioning of the ethyl and nitro groups on the pyridine ring, which influences its chemical reactivity and physical properties. The presence of the N-oxide group further enhances its ability to participate in π-hole interactions, making it a valuable compound in supramolecular chemistry and materials science .

生物活性

2-Ethyl-4-nitropyridine 1-oxide (CHNO) is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activity and potential applications in various fields, including medicine and agriculture. This article reviews the biological activity of this compound, focusing on its toxicological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a nitro group (-NO) at the para position relative to the nitrogen oxide group. This structural arrangement significantly influences its chemical reactivity and biological activity. The compound exhibits properties such as high polarity and the ability to act as both an electron donor and acceptor, which are crucial for its interactions in biological systems .

Acute Toxicity

Research indicates that this compound exhibits moderate acute toxicity. The mean lethal doses (LD50) for various animal models have been determined as follows:

- Female rats: 1250 mg/kg

- Male mice: 430 mg/kg

- Female mice: 675 mg/kg

The substance demonstrated no significant local irritating effects on skin but caused pronounced irritation to mucous membranes, particularly in the eyes. In subacute toxicity tests, it primarily affected hematological parameters, leading to an imbalance in oxyhemoglobin and methemoglobin levels .

Chronic Exposure

The tentative safe exposure level for workers has been calculated at 0.5 mg/m³. Continuous exposure at this level is believed to minimize health risks while allowing for safe industrial use .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitro group enhances its reactivity, allowing it to participate in redox reactions that can influence cellular processes. The compound has been studied for its potential roles in:

- Antimicrobial Activity: Exhibiting bactericidal properties against a range of pathogens.

- Antiviral Activity: Some studies suggest it may inhibit viral replication mechanisms, making it a candidate for antiviral drug development .

- Quorum-Sensing Inhibition: It has shown potential as an antiadhesive agent that disrupts bacterial communication systems, which could be beneficial in preventing biofilm formation.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Properties : A study demonstrated that derivatives of pyridine N-oxides possess significant antimicrobial activity against various bacterial strains, suggesting that modifications like those present in this compound could enhance these effects .

- Toxicological Assessments : In experiments involving different routes of administration (oral, inhalation), researchers found that the compound's toxic effects varied based on exposure method but consistently indicated a need for careful handling due to its irritant properties .

- Pharmacological Applications : The compound's structural characteristics have led researchers to investigate its potential as an inhibitor of HIV reverse transcriptase and other viral enzymes, highlighting its possible role in antiviral therapies .

Summary Table of Biological Activities

属性

IUPAC Name |

2-ethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKALKJBYTZOONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。